alpha-Me-D-Phe(3-F)-OH
Description
α-Methyl-D-phenylalanine-3-fluoro (α-Me-D-Phe(3-F)-OH) is a non-natural amino acid derivative characterized by:
- D-configuration at the alpha-carbon, which distinguishes it from the naturally occurring L-isoform.
- Alpha-methyl group, introducing steric hindrance that enhances metabolic stability and alters conformational flexibility.
- Fluorine substituent at the 3-position of the phenyl ring, influencing electronic properties and lipophilicity.
The compound is primarily utilized in peptide synthesis and pharmaceutical research due to its unique stereoelectronic properties.
Properties
IUPAC Name |
2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares α-Me-D-Phe(3-F)-OH with key analogs based on substituent type, position, and configuration:
*Estimated based on L-α-Me-Phe (CAS 23239-35-2, ) and fluorine substitution.
Key Observations :
- Chlorine (in Fmoc-L-Phe(3-Cl)-OH) offers intermediate polarity but may reduce metabolic stability .
- Positional Influence : 3-F substitution (α-Me-D-Phe(3-F)-OH) optimizes steric and electronic interactions in receptor binding, whereas 4-I (α-Me-D-Phe(4-I)-OH) is suited for heavy-atom derivatization .
- Stereochemistry : D-configuration (vs. L) improves resistance to enzymatic degradation, critical for peptide-based therapeutics .
Challenges and Opportunities
- Challenges: Limited commercial availability and high synthesis costs (e.g., trifluoromethylated analogs require specialized reagents ).
- Opportunities : Fluorine’s role in improving bioavailability and target engagement positions α-Me-D-Phe(3-F)-OH as a candidate for antiviral or anticancer agents.
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